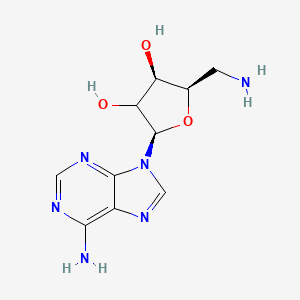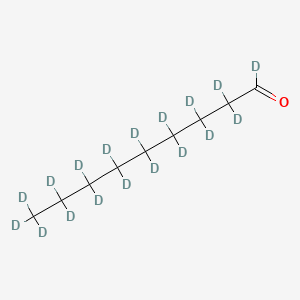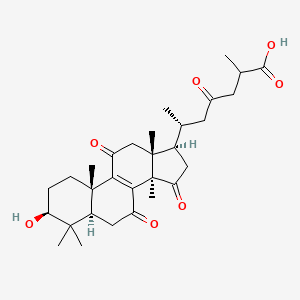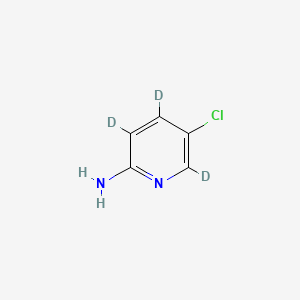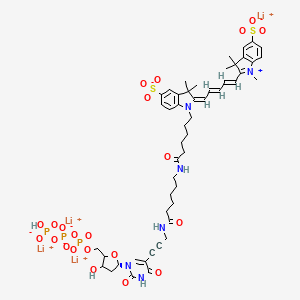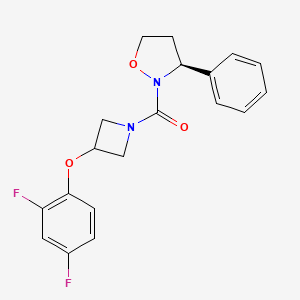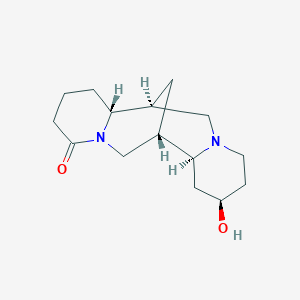
13beta-Hydroxylupanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Compound 13 can be synthesized through a series of organic reactions involving the formation of key intermediates. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, the preparation of Compound 13 may involve the use of azides and alkynes in a “click” reaction to form triazole-linked structures .
Industrial Production Methods: Industrial production of Compound 13 would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Compound 13 undergoes various chemical reactions, including:
Oxidation: Compound 13 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within Compound 13.
Substitution: Substitution reactions can be used to introduce different substituents into the molecular structure of Compound 13
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound 13 may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs .
Scientific Research Applications
Compound 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.
Biology: Investigated for its role in regulating cellular energy metabolism and its potential to modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
Compound 13 exerts its effects by selectively activating the α1 subunit of AMPK. This activation leads to the phosphorylation of downstream targets involved in cellular energy homeostasis. The interaction of Compound 13 with the α1 subunit enhances AMPK activity, resulting in the inhibition of mammalian target of rapamycin complex 1 (mTORC1) signaling and the promotion of cellular energy balance .
Comparison with Similar Compounds
Compound C2: Another AMPK activator with similar properties but different selectivity and potency.
AICAR: A widely studied AMPK activator with distinct molecular targets and pathways.
Metformin: A commonly used anti-diabetic drug that also activates AMPK through different mechanisms
Uniqueness of Compound 13: Compound 13 is unique due to its high selectivity for the α1 subunit of AMPK, which allows for targeted activation and specific downstream effects. This selectivity distinguishes it from other AMPK activators and makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2R,9S,10S,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13+,14-/m0/s1 |
InChI Key |
JVYKIBAJVKEZSQ-QNSTZXKLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@@H](CCN4C3)O |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
